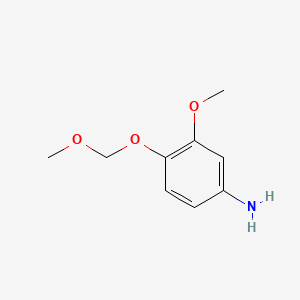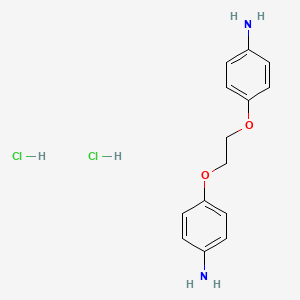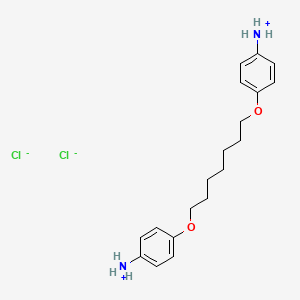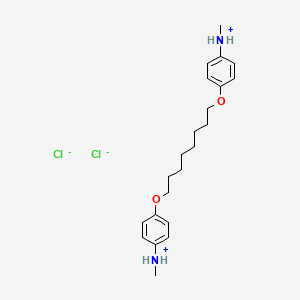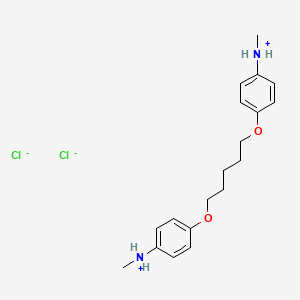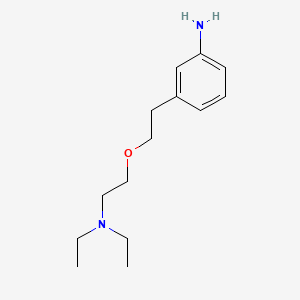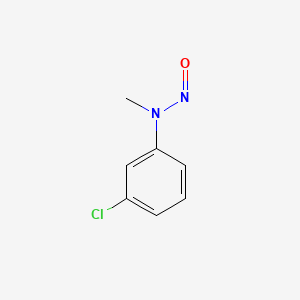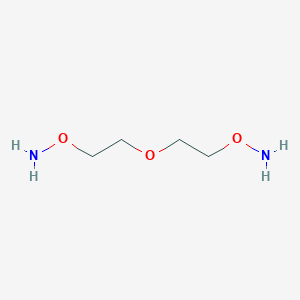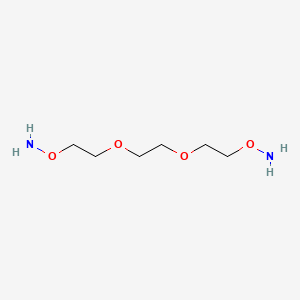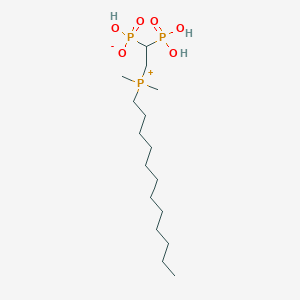
Bisphosphonate, 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BPH-742 is a synthetic organic compound known for its bioactive properties. It is classified as a bisphosphonate, which is a class of drugs that prevent the loss of bone density.
Wissenschaftliche Forschungsanwendungen
BPH-742 has been extensively studied for its applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, BPH-742 has been investigated for its potential as an inhibitor of enzymes involved in bone resorption. In medicine, it is being explored for its potential use in the treatment of diseases such as osteoporosis and cancer. Additionally, BPH-742 has industrial applications, including its use in the development of new materials and chemical processes .
Vorbereitungsmethoden
The synthesis of BPH-742 involves several steps. The compound is typically prepared through a series of chemical reactions that include the use of phosphonic acid derivatives. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of BPH-742 .
Analyse Chemischer Reaktionen
BPH-742 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of BPH-742, while substitution reactions may result in the formation of substituted bisphosphonates .
Wirkmechanismus
The mechanism of action of BPH-742 involves its interaction with specific molecular targets. BPH-742 acts as an inhibitor of geranylgeranyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, BPH-742 disrupts the production of essential biomolecules, leading to its therapeutic effects. The molecular pathways involved in this process include the inhibition of protein prenylation, which is crucial for the function of various cellular proteins .
Vergleich Mit ähnlichen Verbindungen
BPH-742 is unique compared to other bisphosphonates due to its specific molecular structure and mechanism of action. Similar compounds include alendronate, risedronate, and zoledronate, which are also bisphosphonates used in the treatment of bone-related diseases. BPH-742 has distinct properties that make it a valuable compound for research and therapeutic applications. Its ability to inhibit geranylgeranyl diphosphate synthase sets it apart from other bisphosphonates that primarily target different enzymes .
Eigenschaften
Molekularformel |
C16H37O6P3 |
|---|---|
Molekulargewicht |
418.38 g/mol |
IUPAC-Name |
[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22) |
InChI-Schlüssel |
QCMHKGWUOSRYCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BPH-742; BPH 742; BPH742. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



